

# Application Notes and Protocols: The Role of rhEGF in 3D Skin Equivalent Models

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## Introduction

Three-dimensional (3D) skin equivalent models have emerged as invaluable tools in dermatological research, toxicology screening, and the development of novel therapeutics. These models, which mimic the complex architecture and physiological responses of human skin, offer a more relevant platform than traditional 2D cell cultures. Recombinant human Epidermal Growth Factor (rhEGF) is a key signaling molecule that regulates the growth, proliferation, and differentiation of keratinocytes, the primary cell type in the epidermis.<sup>[1][2]</sup> Its application in 3D skin models can significantly influence the development and characteristics of the engineered tissue, making it a crucial component for creating more physiologically accurate skin equivalents. This document provides detailed application notes and protocols for the utilization of rhEGF in 3D skin equivalent models.

## Data Summary: Effects of rhEGF on 3D Skin Equivalents

The following tables summarize the quantitative effects of rhEGF on key parameters in 3D skin equivalent models as reported in the literature.

Table 1: Effect of rhEGF on Keratinocyte Proliferation and Differentiation

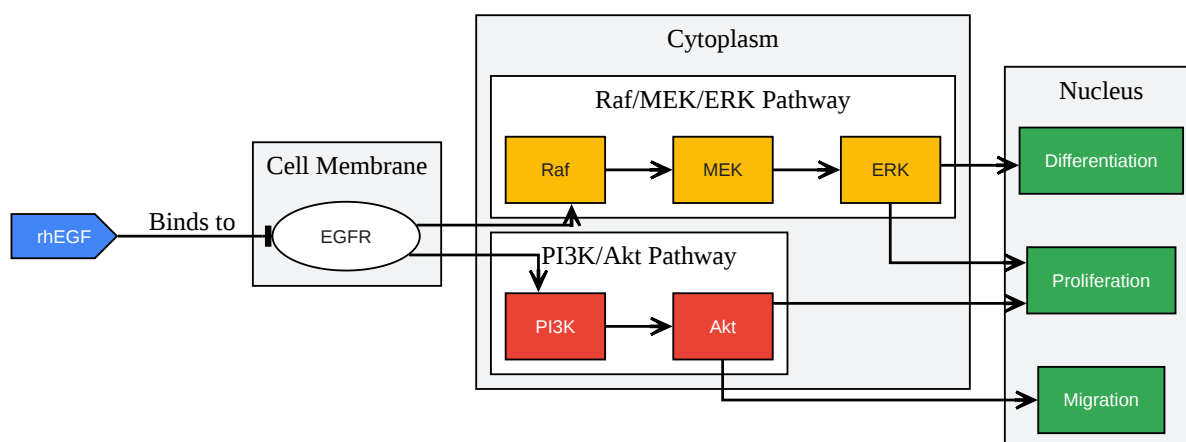
Parameter	rhEGF Concentration	Observation	Reference
Ki-67 Expression	10 ng/mL	Increased expression compared to untreated controls, indicating enhanced proliferation.	[1]
Filaggrin Expression	10 ng/mL	Increased expression, suggesting promotion of terminal differentiation.	[1]
Keratin 10 (K10) Expression	Not specified	KGF, another growth factor, was shown to delay K10 expression, suggesting a complex regulation of differentiation.	[3]
Epidermal Thickness	Not specified	KGF induced hyperthickening of the epidermis.	[3]

Table 2: Effect of rhEGF on Fibroblast Function in 3D Models

Parameter	rhEGF Concentration	Observation	Reference
Fibroblast Migration	Not specified	Enhanced migration of aged fibroblasts in a 3D collagen matrix.	[4]
Fibroblast Contractility	Not specified	Restored contractility of aged fibroblasts to levels comparable to young fibroblasts.	[4]
Cell Proliferation (2D culture)	80 µg/L	Significantly stimulated fibroblast proliferation.	[5]

## Signaling Pathways of rhEGF in Keratinocytes

rhEGF exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the surface of keratinocytes. This binding triggers a cascade of intracellular signaling pathways that ultimately regulate cellular processes such as proliferation, differentiation, and migration.



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rhEGF signaling cascade in keratinocytes.

## Experimental Protocols

### Protocol 1: Construction of a Full-Thickness 3D Skin Equivalent Model

This protocol describes the fabrication of a 3D skin equivalent model composed of a dermal layer containing fibroblasts and an epidermal layer of keratinocytes.

Materials:

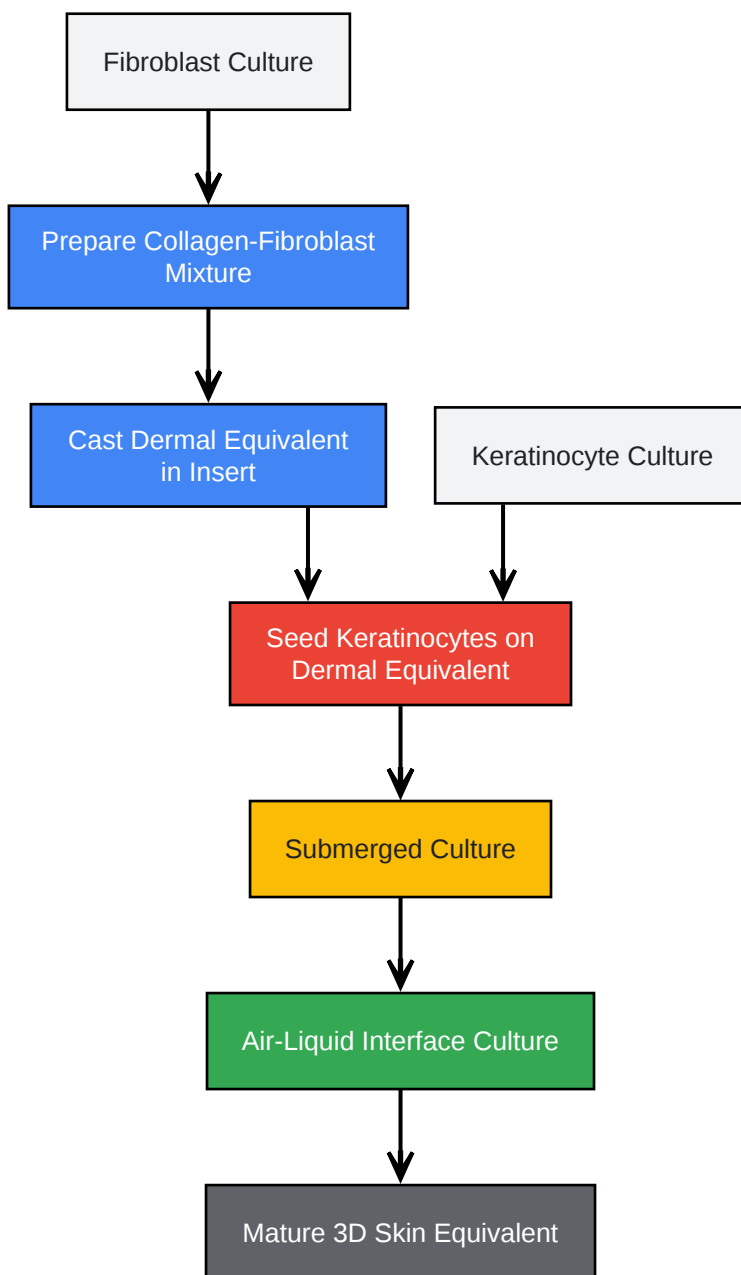
- Human dermal fibroblasts
- Human epidermal keratinocytes
- Fibroblast growth medium (e.g., DMEM with 10% FBS)
- Keratinocyte growth medium (e.g., KGM-Gold)
- Rat tail collagen type I
- 10x Phosphate Buffered Saline (PBS)
- 1N NaOH
- Cell culture inserts (e.g., 12-well format)
- Sterile cell culture plates

Procedure:

- Dermal Equivalent Preparation:
  - Culture human dermal fibroblasts to 80-90% confluency.
  - On ice, mix rat tail collagen type I, 10x PBS, and sterile water. Adjust the pH to 7.2-7.4 with 1N NaOH.

- Harvest fibroblasts and resuspend them in fibroblast growth medium.
- Mix the fibroblast suspension with the neutralized collagen solution to a final concentration of  $2.5 \times 10^4$  to  $1.0 \times 10^5$  cells/mL.
- Dispense 1.5 mL of the collagen-fibroblast mixture into each cell culture insert.
- Incubate at 37°C, 5% CO<sub>2</sub> for 1-2 hours to allow for collagen polymerization.
- Add fibroblast growth medium to the bottom of the well and inside the insert.
- Culture for 5-7 days, changing the medium every 2-3 days, until the dermal equivalent contracts.
- Epidermal Layer Seeding:
  - Culture human epidermal keratinocytes to 70-80% confluency.
  - Harvest keratinocytes and resuspend them in keratinocyte growth medium.
  - Aspirate the medium from the surface of the dermal equivalent.
  - Seed keratinocytes onto the surface of the dermal equivalent at a density of  $2.5 \times 10^5$  to  $5.0 \times 10^5$  cells/insert.
  - Incubate for 2 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
  - Add keratinocyte growth medium to the well and the insert.
  - Culture submerged for 2-4 days.
- Air-Liquid Interface Culture:
  - Aspirate the medium from inside the insert to expose the epidermal layer to air.
  - Add fresh keratinocyte growth medium to the well, ensuring the medium level is at the base of the dermal equivalent.

- Culture at the air-liquid interface for 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.



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Workflow for 3D skin equivalent construction.

## Protocol 2: Application of rhEGF to the 3D Skin Equivalent Model

This protocol outlines the procedure for treating the 3D skin equivalent with rhEGF to study its effects on tissue development and function.

Materials:

- Mature 3D skin equivalent model (from Protocol 1)
- Recombinant human Epidermal Growth Factor (rhEGF)
- Keratinocyte growth medium (basal medium without EGF)
- Sterile PBS

Procedure:

- Preparation of rhEGF Solutions:
  - Reconstitute lyophilized rhEGF in sterile PBS or another appropriate buffer to create a stock solution (e.g., 10 µg/mL).
  - Prepare working solutions of rhEGF in basal keratinocyte growth medium at the desired final concentrations (e.g., 1, 10, 50 ng/mL). A control group with no rhEGF should be included.
- Treatment of the 3D Skin Equivalent:
  - During the air-liquid interface culture phase (Protocol 1, Step 3), replace the standard keratinocyte growth medium with the prepared rhEGF-containing or control medium.
  - The rhEGF can be added to the medium bathing the dermal equivalent.
  - Continue the air-liquid interface culture for the desired duration (e.g., 7-14 days), replacing the medium with fresh rhEGF-containing or control medium every 2-3 days.
- Assessment of rhEGF Effects:
  - At the end of the treatment period, the 3D skin equivalents can be harvested for various analyses:

- **Histology:** Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.
- **Immunohistochemistry/Immunofluorescence:** Stain tissue sections for markers of proliferation (e.g., Ki-67) and differentiation (e.g., Keratin 10, Filaggrin, Loricrin) to quantify the effects of rhEGF.
- **Gene Expression Analysis:** Extract RNA from the tissue to analyze the expression of genes related to proliferation, differentiation, and extracellular matrix formation using RT-qPCR.
- **Protein Analysis:** Extract protein from the tissue for Western blotting to analyze the expression and phosphorylation status of key signaling proteins in the EGFR pathway (e.g., EGFR, Akt, ERK).

## Conclusion

The incorporation of rhEGF into 3D skin equivalent models is a critical step towards creating more physiologically relevant in vitro systems. The protocols and data presented here provide a framework for researchers to effectively utilize rhEGF to modulate the characteristics of their skin models, enabling more accurate and predictive studies in dermatology, drug development, and cosmetic testing. The ability to control the proliferation and differentiation of keratinocytes through the application of rhEGF allows for the generation of customized skin equivalents tailored to specific research needs.

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